molecular formula C16H18N6O2S2 B2974637 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1040679-70-6

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No. B2974637
CAS RN: 1040679-70-6
M. Wt: 390.48
InChI Key: BSDOGFYLKKTFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine, also known as PTP, is a novel compound that has been synthesized and studied for its potential therapeutic applications. It is a piperazine-based molecule that contains a tetrazole ring and a thiophene group, making it a unique and complex chemical structure.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. In cancer cells, 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine induces apoptosis and inhibits cell proliferation. 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine also inhibits the activity of PKC and NF-κB, leading to decreased inflammation and cell survival. In animal studies, 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has been shown to have anti-inflammatory effects and to improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its specific biochemical and physiological effects. 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine also has potential therapeutic applications in various diseases, making it a valuable compound for drug discovery. However, one limitation of using 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for testing.

Future Directions

There are several future directions for the study of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine. One area of research is the development of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine derivatives that have improved pharmacokinetic properties and increased potency. Another area of research is the study of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of piperazine with p-toluenesulfonyl chloride to form piperazine-1-sulfonyl chloride. This intermediate is then reacted with 5-phenyl-1H-tetrazole-1-methanol to form the final product, 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine. The yield of this reaction is approximately 60%.

Scientific Research Applications

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has been studied for its potential therapeutic applications in various diseases. One of the main areas of research has been cancer. Studies have shown that 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c23-26(24,16-7-4-12-25-16)21-10-8-20(9-11-21)13-15-17-18-19-22(15)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDOGFYLKKTFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

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